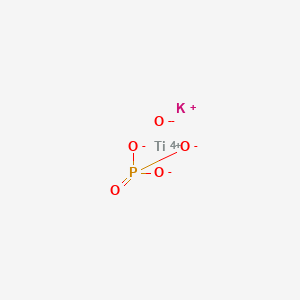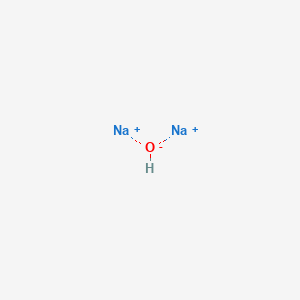
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid, also known as thienodiazepine, is a chemical compound that belongs to the benzodiazepine family. It has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields.
作用機序
Thienodiazepine exerts its therapeutic effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in the suppression of neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Thienodiazepine has been shown to have various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the reduction of glutamatergic neurotransmission, and the inhibition of voltage-gated calcium channels. Additionally, it has been shown to induce muscle relaxation by acting on the skeletal muscle calcium release channel.
実験室実験の利点と制限
Thienodiazepine offers several advantages for lab experiments, including its high potency, selectivity, and predictable pharmacokinetics. However, its use is limited by its potential for abuse and dependence, as well as its adverse effects on cognitive and psychomotor function.
将来の方向性
For 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine research include the development of novel analogs with improved pharmacological properties, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanisms of action at the molecular level.
Conclusion
In conclusion, 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thienodiazepine offers promising opportunities for the development of novel therapeutics, and further research is needed to fully understand its potential.
合成法
Thienodiazepine can be synthesized through various methods, including the condensation of o-aminothiophenols with α-haloacetophenones, cyclization of N-acylthioamides, and reaction of o-nitrothiophenols with α-bromoacetophenones. The most commonly used method involves the reaction of o-aminothiophenol with α-bromoacetophenone in the presence of a base, such as potassium carbonate, to yield 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine.
科学的研究の応用
Thienodiazepine has shown potential therapeutic effects in various medical fields, including neurology, psychiatry, and oncology. It has been studied for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, insomnia, epilepsy, and cancer.
特性
製品名 |
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid |
|---|---|
分子式 |
C14H10N2O2S |
分子量 |
270.31 g/mol |
IUPAC名 |
2-thiophen-2-yl-1H-1,5-benzodiazepine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18) |
InChIキー |
PMWHLTNIUDJQHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)